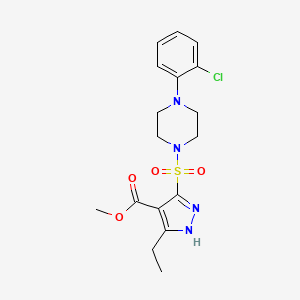
methyl 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a piperazine ring, which is a common feature in many pharmaceutical drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . It also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The presence of both these rings could suggest potential biological activity, but without specific studies on this compound, it’s hard to say for certain.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. Piperazines can undergo a variety of reactions, including substitutions, oxidations, and reductions .Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Pharmacophore Models
The detailed study on molecular interactions of a related antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor highlights the development of unified pharmacophore models. This includes the analysis of the compound's conformational preferences and its implications for binding with the CB1 receptor, providing a basis for understanding the molecular foundation of antagonist activity and aiding in the design of new therapeutic agents (J. Shim et al., 2002).
Synthetic Routes and Derivatives
Research has been conducted on the facile synthesis, ex-vivo, and in vitro screening of sulfonamide derivatives, highlighting the chemical modifications and their impacts on biological activity. This includes insights into the effects of substituting functional groups and their implications for CB1 receptor antagonism, offering valuable information for the development of novel compounds with optimized pharmacological profiles (Brijesh Kumar Srivastava et al., 2008).
Structure-Activity Relationships
Investigations into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists provide critical insights into the molecular determinants of binding affinity and selectivity. This research identifies key structural requirements for potent antagonistic activity against the cannabinoid CB1 receptor, offering a framework for the rational design of new cannabinoid receptor ligands with therapeutic potential (R. Lan et al., 1999).
Antimicrobial and Anticancer Activities
Various derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Studies highlight the potential of these compounds in inhibiting growth and proliferation of different pathogens and cancer cell lines, suggesting their utility in developing new treatments for infectious diseases and cancer (L. H. Al-Wahaibi et al., 2021).
Eigenschaften
IUPAC Name |
methyl 3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O4S/c1-3-13-15(17(23)26-2)16(20-19-13)27(24,25)22-10-8-21(9-11-22)14-7-5-4-6-12(14)18/h4-7H,3,8-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIFLWNFWWCWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2659083.png)
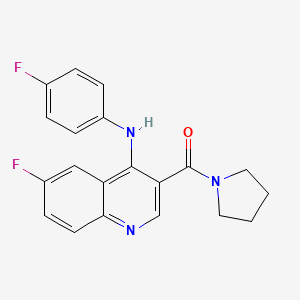
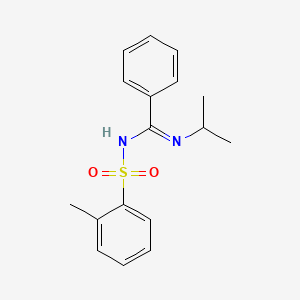
![5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]morpholin-4-yl]pyrazine-2-carboxylic acid](/img/structure/B2659087.png)
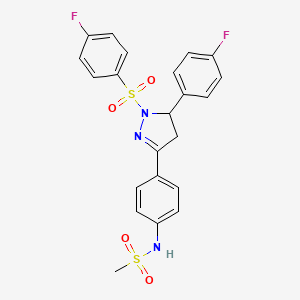
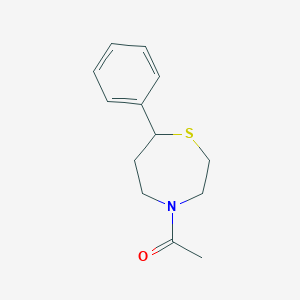
![4-cyano-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2659092.png)
![(E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2659093.png)
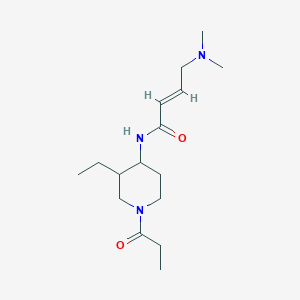
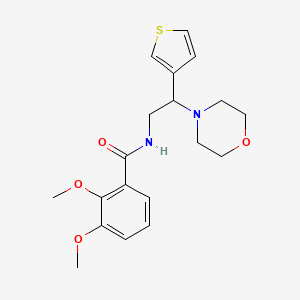
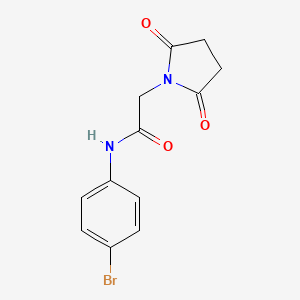
![N-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2659101.png)
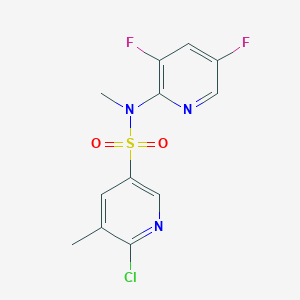
![Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B2659103.png)